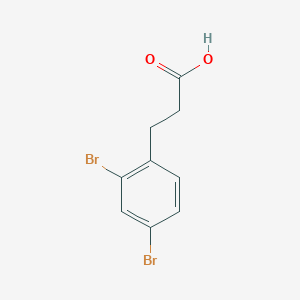

3-(2,4-Dibromophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,4-Dibromophenyl)propanoic acid is a chemical compound used in scientific research. It is also known as α,β-Dibromohydrocinnamic acid .

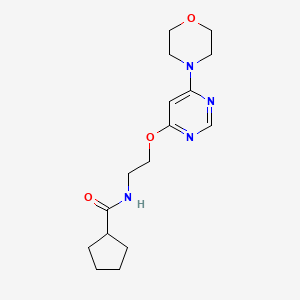

Molecular Structure Analysis

The molecular formula of 3-(2,4-Dibromophenyl)propanoic acid is C9H8Br2O2 . The IUPAC name is 3-(2,4-dibromophenyl)propanoic acid . The InChI code is 1S/C9H8Br2O2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) .Physical And Chemical Properties Analysis

3-(2,4-Dibromophenyl)propanoic acid is a powder with a molecular weight of 307.97 g/mol . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Green Chemistry and Materials Science

- Phloretic Acid as a Sustainable Alternative : Phloretic acid, a phenolic compound closely related to the structural family of 3-(2,4-Dibromophenyl)propanoic acid, has been explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, showing promise for applications in materials science without requiring solvents or purification for the synthesis of benzoxazine monomers. This approach paves the way for sustainable alternatives to phenol in providing specific properties to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Biochemistry and Microbiology

- Asymmetric Synthesis Using Yeast Reductase : The asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, using microbial reductases (e.g., from Saccharomyces cerevisiae) demonstrates the utility of related compounds in the synthesis of pharmaceuticals, showcasing the high enantioselectivity and activity of yeast reductases in generating chiral alcohols, essential for antidepressant drug synthesis (Choi et al., 2010).

Environmental Sciences and Chemical Engineering

- Propionic Acid Recovery : Studies on the recovery of propionic acid, a carboxylic acid with wide applications, from aqueous phases by reactive extraction demonstrate the importance of such compounds in industrial processes. The use of specific extractants and the evaluation of distribution coefficients and equilibrium constants provide insights into optimizing recovery processes for carboxylic acids from fermentation broths, highlighting the significance in chemical and pharmaceutical industries (Keshav et al., 2009).

Synthetic Chemistry

- Heterocyclic Compound Synthesis : Research on using 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing various heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, illustrates the versatility of propionic acid derivatives in creating biologically active molecules, which could have applications in drug development and materials science (Soliman et al., 2010).

Safety and Hazards

3-(2,4-Dibromophenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn .

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Mode of Action

It is known that propanoic acid derivatives can act as antimicrobial agents .

Biochemical Pathways

As a derivative of propanoic acid, it may participate in the metabolic pathway that carboxylic acids undergo within the human body .

Eigenschaften

IUPAC Name |

3-(2,4-dibromophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPWVMZLRYKFJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dibromophenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)

![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)